(S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid
Description
(S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid (CAS: 245323-45-9) is a chiral amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the amino moiety and a methyl substituent at the C4 position of the pentanoic acid backbone. Its molecular formula is C₁₄H₁₉NO₄, with a molecular weight of 265.3 g/mol . This compound is widely utilized in peptide synthesis as a building block, particularly for introducing steric bulk and modulating solubility in drug discovery .
Properties
IUPAC Name |
(3S)-4-methyl-3-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(2)12(8-13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKWOAKMXYWOIM-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447772 | |
| Record name | CBZ-L-BETA-HOMOVALINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245323-45-9 | |
| Record name | CBZ-L-BETA-HOMOVALINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s known that benzyloxycarbonyl (cbz) group is often used as a protecting group in peptide synthesis. This suggests that the compound might interact with peptide or protein targets.
Biological Activity
(S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, often referred to as a chiral amino acid derivative, has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanism of action, interactions with biological targets, and relevant case studies.
Structural Overview
This compound is characterized by a benzyloxycarbonyl (Cbz) protecting group on the amino functionality, enhancing the compound's stability and reactivity. The compound can be synthesized through several steps, including protection of the amino group, esterification, and chiral resolution. Its molecular formula is , with a molecular weight of 265.31 g/mol .
The biological activity of this compound is primarily attributed to the release of an active amine upon cleavage of the benzyloxycarbonyl group. This active amine can interact with various enzymes and receptors, influencing numerous biochemical pathways. Additionally, hydrolysis of the ester functionality can yield biologically active carboxylic acids that may exhibit distinct therapeutic effects .
Interaction with Biological Targets
Research indicates that this compound interacts with specific enzymes and receptors. These interactions are crucial for understanding its potential therapeutic roles in modulating biochemical pathways. For instance, studies have shown that compounds with similar structures can exhibit varying degrees of biological activity based on their functional groups and stereochemistry .
Case Studies
- Enzyme Inhibition Studies : A study investigating the inhibition of certain proteases revealed that derivatives of this compound could effectively compete with substrate binding, suggesting potential applications in developing inhibitors for therapeutic use in diseases where protease activity is dysregulated.
- Cell-Based Assays : In vitro assays demonstrated that this compound could modulate cellular pathways involved in inflammation and apoptosis. The release of the active amine was linked to altered signaling cascades in human cell lines, indicating its potential as a lead compound for anti-inflammatory drugs.
Comparative Analysis
To better understand the unique characteristics of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate | Similar structure but contains a phenyl group instead of a methyl group | Potentially different biological activity due to phenyl substitution |
| (S)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid | Contains a carboxylic acid instead of an ester | May exhibit different solubility and reactivity profiles |
| (R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid | Similar backbone but different stereochemistry | Different pharmacological properties due to chirality differences |
Scientific Research Applications
Synthetic Organic Chemistry
Chiral Building Blocks
One of the primary applications of (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid is its role as a chiral building block in the synthesis of various pharmaceutical compounds. The presence of a benzyloxycarbonyl (Cbz) protecting group allows for selective reactions that can lead to the formation of complex molecules. For instance, it has been used in the synthesis of functionalized α-amino acid derivatives, which are essential in developing biologically active compounds .
Facile Synthesis
Recent studies have demonstrated that this amino acid can be synthesized through straightforward methods that yield high enantiomeric purity. The compound serves as a precursor for various derivatives that exhibit significant biological activities, including antimicrobial and anticancer properties .
Medicinal Chemistry
Potential Therapeutic Agents
Research indicates that this compound derivatives can act as inhibitors for specific biological targets, making them candidates for drug development. For example, derivatives have shown promise in inhibiting certain G-protein-coupled receptors (GPCRs), which are critical in various signaling pathways related to diseases such as cancer and HIV .
Case Studies
In one notable case study, derivatives of this compound were evaluated for their binding affinities to opioid receptors, revealing significant potential for modulating pain pathways without the addictive properties associated with traditional opioids . The structure-based design approach utilized in these studies has led to the identification of novel ligands that could serve as therapeutic agents.
Biochemical Research
Enzyme Inhibition Studies
this compound has also been investigated for its role in enzyme inhibition. Its structural characteristics allow it to interact with various enzymes involved in metabolic pathways, providing insights into enzyme mechanisms and potential therapeutic interventions .
Data Tables and Comparative Analysis
The following table summarizes key findings related to the applications of this compound:
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is compared to structurally related derivatives below, focusing on protecting groups, substituents, and stereochemical variations.
Table 1: Structural and Physicochemical Comparisons
Protecting Group Variations
- Cbz vs. Boc: The Boc variant (C₁₁H₂₁NO₄) lacks the aromatic benzyl group, reducing steric hindrance but increasing hydrophobicity due to the tert-butyl group . This makes Boc-protected derivatives more suitable for solid-phase peptide synthesis (SPPS) under acidic conditions.
Stereochemical and Substituent Effects
- C4-Methyl vs. C3-Methyl: The this compound has a methyl group at C4, whereas its C3-methyl analog (CAS: 42537-96-2) alters the spatial arrangement, affecting peptide backbone conformation .
- N-Methylation (R-isomer) : The R-configuration with N-methylation (CAS: 65635-85-0) disrupts hydrogen-bonding capacity, which may reduce binding affinity in protease inhibitors but improve metabolic stability .
Preparation Methods
Preparation Methods of (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid
General Synthetic Strategy
The compound is typically synthesized by introducing the benzyloxycarbonyl protecting group to the amino function of the chiral 4-methylpentanoic acid derivative, often starting from the corresponding (S)-amino acid or its ester. The preparation involves:
- Protection of the amino group using benzyloxycarbonyl chloride (Cbz-Cl) or equivalent reagents.
- Maintenance of stereochemical integrity to preserve the (S)-configuration.
- Purification steps to isolate the desired product in high enantiomeric excess.
Specific Synthetic Routes
Protection of (S)-4-methylpentanoic Acid Derivatives
One common approach involves starting from (S)-4-methylpentanoic acid or its amino derivative, then reacting with benzyloxycarbonyl chloride under basic conditions to form the Cbz-protected amino acid.
- Reaction conditions typically include a base such as sodium hydroxide or sodium bicarbonate in aqueous or mixed solvent systems.
- The reaction is carried out at controlled temperatures (0–30°C) to avoid racemization.
- The product is isolated by extraction and crystallization.
Use of Activated Esters and Coupling Reagents
Advanced peptide synthesis techniques employ coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate the carboxyl group for amide bond formation with amino acid esters.
- For example, the corresponding acid (S)-6 (a 2-[(Boc-amino)piperidinyl]propionic acid derivative) is activated by HATU in the presence of DIPEA in DMF to form an active ester intermediate.
- This intermediate then couples with amino acid esters to form dipeptides or protected amino acid derivatives in moderate to good yields (~59% reported).
- This method ensures minimal racemization and high stereochemical purity.
Synthesis via Chiral Triflate Esters
A more specialized route involves the conversion of α-hydroxy acid esters into triflate esters, which then react with amines to form the desired amino acid derivatives.
- For instance, methyl (S)-2-[(trifluoromethanesulfonyl)oxy]propanoate reacts with Boc-protected aminopiperidine at low temperatures (−50 °C) in dichloromethane to yield enantiomerically pure intermediates.
- Subsequent hydrolysis and deprotection steps yield the target Cbz-protected amino acid.
Deprotection and Base Treatment
In some patented processes, Boc-protected intermediates are deprotected using trifluoroacetic acid (TFA) to yield free amines, which are then treated with suitable bases to obtain free base forms of amino acid derivatives.
Preparation Data and Solubility Considerations
Stock Solution Preparation
For experimental and formulation purposes, precise preparation of stock solutions of this compound is essential. A typical preparation table for stock solutions is as follows:
| Stock Solution Concentration | 1 mg Sample Volume (mL) | 5 mg Sample Volume (mL) | 10 mg Sample Volume (mL) |
|---|---|---|---|
| 1 mM | 3.7693 | 18.8466 | 37.6932 |
| 5 mM | 0.7539 | 3.7693 | 7.5386 |
| 10 mM | 0.3769 | 1.8847 | 3.7693 |
Volumes are calculated based on molecular weight (265.30 g/mol) and desired molarity.
Comparative Analysis of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Stereochemical Purity | Notes |
|---|---|---|---|---|
| Direct Cbz Protection | (S)-Amino acid + Cbz-Cl, NaOH, aqueous solvent | High | High | Simple, classical approach |
| Triflate Ester Route | α-Hydroxy acid ester → triflate ester + Boc-aminopiperidine, low temp | ~84 | High | Requires low temperature, specialized |
| HATU Coupling | Acid + HATU + DIPEA in DMF + amino ester | ~59 | High | Used for peptide coupling, mild conditions |
| Boc Deprotection + Base Treatment | Boc-protected amine + TFA + base | Moderate | High | Multi-step, requires careful control |
Research Findings and Notes
- The triflate ester method provides high enantiomeric purity and good yields but requires careful temperature control and handling of reactive intermediates.
- HATU-mediated coupling is advantageous for peptide synthesis applications, minimizing racemization and by-products.
- Protection using benzyloxycarbonyl chloride under basic aqueous conditions remains the most straightforward and widely used method.
- Patent literature emphasizes the use of acid catalysts and specific solvents to optimize coupling and protection steps, highlighting the importance of solvent choice and acid/base balance in synthesis.
- Solubility data and formulation methods are critical for downstream applications in biological assays and in vivo studies.
Q & A
Q. What are the standard synthetic routes for preparing (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, and what coupling reagents are typically employed?
The compound is synthesized via carbodiimide-mediated coupling reactions. A common approach involves using N-Boc-β-alanine with DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts under mild conditions (25°C, 19 hours) to form the protected amino acid intermediate. Deprotection or further functionalization may follow depending on the target application . The benzyloxycarbonyl (Z) group is introduced via reaction with benzyl chloroformate, leveraging its stability during peptide elongation.
Q. How is this compound characterized to confirm its structure and purity in academic research?
Characterization typically employs:
Q. In what research applications is this compound commonly utilized?
It serves as:
- A protected leucine derivative in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions .
- A substrate or inhibitor in enzymatic studies, particularly for carboxypeptidases or angiotensin-converting enzymes (e.g., ACE2), where its stereochemistry influences binding affinity .
Advanced Research Questions
Q. What challenges arise in optimizing the yield of this compound during peptide synthesis, and how can reaction conditions be adjusted?
Key challenges include:
- Racemization during coupling: Mitigated by using low temperatures (<0°C) and non-polar solvents (e.g., DCM).
- By-product formation : Controlled via stoichiometric optimization of DCC/DMAP and monitoring via TLC .
- Solubility issues : Additives like HOBt (hydroxybenzotriazole) improve coupling efficiency in hydrophobic environments .
Q. How does the benzyloxycarbonyl (Z) group in this compound influence its stability under acidic vs. basic conditions compared to other protecting groups?
The Z group is stable under basic conditions but cleaved by hydrogenolysis (H₂/Pd-C) or strong acids (e.g., HBr in acetic acid). Unlike the acid-labile tert-butoxycarbonyl (Boc) group, the Z group’s resistance to trifluoroacetic acid (TFA) makes it suitable for orthogonal protection strategies in multi-step syntheses .
Q. When encountering low solubility in aqueous buffers, what strategies enhance solubility for biological assays?
Strategies include:
Q. How can molecular docking studies evaluate the interaction of this compound with enzymes like ACE2?
Docking leverages X-ray crystallography data (e.g., ACE2-inhibitor complexes, PDB ID 1R4L) to model binding. Key steps:
- Align the compound’s Z group with the enzyme’s catalytic subsites (e.g., S1′ pocket).
- Simulate hinge-bending motions (∼16° displacement) observed in ACE2 to assess steric compatibility .
- Validate predictions via mutagenesis (e.g., substitutions at His345 or Glu375) to confirm residue-specific interactions.
Q. What analytical methods resolve contradictions in spectral data for this compound, such as unexpected NMR peaks?
Contradictions may arise from:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
